N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is derived through hierarchical substitution rules. The parent structure is oxalamide (ethanediamide), a dicarboxylic acid diamide with the formula $$ \text{C}2\text{H}4\text{N}2\text{O}2 $$. Substituents are assigned positions based on the oxalamide’s nitrogen atoms:
- N¹ : Attached to the [2,3'-bifuran]-5-ylmethyl group.
- N² : Bonded to the 4-fluorobenzyl moiety.
The bifuran component consists of two fused furan rings connected at the 2-position of the first ring and the 3'-position of the second, yielding the formal name 2-(furan-3-yl)furan. The 5-ylmethyl designation indicates a methyl group attached to the fifth position of the bifuran system, determined by prioritizing substituents according to Cahn-Ingold-Prelog rules. The 4-fluorobenzyl group is a benzyl derivative with fluorine para to the methylene bridge.
Isomeric Considerations :
- Regioisomerism : Alternate connectivity in the bifuran motif (e.g., 2,2'- or 3,3'-linkages) could produce distinct regioisomers, but the specified [2,3'] connectivity eliminates such possibilities.
- Stereoisomerism : The absence of chiral centers or double-bond geometry restrictions precludes stereoisomerism. However, rotational isomerism arises from restricted rotation around the oxalamide’s central C–C bond and the bifuran’s inter-ring axis.
Bifuran Motif Geometry and Conformational Flexibility Analysis
The [2,3'-bifuran] system introduces non-planar geometry due to steric and electronic interactions between the two heterocycles. Computational studies of analogous bifuran systems reveal torsional angles ($$ \tau $$) between the furan rings ranging from 160° to 180° in antiperiplanar conformations, with rotational barriers of ~4 kcal·mol⁻¹. For [2,3'-bifuran], the connectivity alters ring coplanarity:
| Parameter | Value | Method |
|---|---|---|
| Torsional angle ($$ \tau $$) | 165–175° | DFT/B3LYP/6-31G(d) |
| Rotational barrier | 3.8–4.2 kcal·mol⁻¹ | MP2/cc-pVTZ |
The 5-ylmethyl substituent further influences conformation by introducing steric hindrance, favoring a gauche arrangement relative to the adjacent furan oxygen. This substituent’s electronic effects stabilize the antiperiplanar conformation through hyperconjugation, as evidenced by Natural Bond Orbital (NBO) analysis.
Fluorobenzyl Substituent Electronic Effects on Molecular Polarity
The 4-fluorobenzyl group exerts significant electron-withdrawing effects via inductive polarization ($$ -I $$) and resonance ($$ -R $$) interactions. Density Functional Theory (DFT) calculations on analogous systems demonstrate:
| Property | 4-Fluorobenzyl | Benzyl (Control) |
|---|---|---|
| Dipole moment (D) | 3.8 | 2.5 |
| σ Hammett constant | +0.78 | 0 |
The fluorine atom increases the benzyl group’s electronegativity, polarizing the adjacent amide nitrogen and enhancing hydrogen-bond acceptor capacity. This polarization redistributes electron density across the oxalamide bridge, as visualized through Molecular Electrostatic Potential (MEP) maps. The fluorine’s ortho/para-directing nature also influences potential electrophilic substitution sites, though reactivity is mitigated by the amide’s electron-withdrawing effects.
Oxalamide Linkage Torsional Dynamics and Hydrogen Bonding Propensity
The oxalamide core ($$ \text{NH–CO–CO–NH} $$) exhibits restricted rotation around the central C–C bond, with a torsional barrier of ~10 kcal·mol⁻¹ due to partial double-bond character from resonance. Key torsional parameters include:
| Conformation | Torsional Angle ($$ \theta $$) | Energy (kcal·mol⁻¹) |
|---|---|---|
| s-cis/s-cis | 0° | 0 (global minimum) |
| s-trans/s-trans | 180° | 2.1 |
Hydrogen bonding between the amide protons ($$ \text{N–H} $$) and carbonyl oxygens stabilizes the s-cis/s-cis conformation. IR spectroscopy of oxalamides reveals N–H stretching frequencies at 3300–3250 cm⁻¹, indicative of strong intermolecular hydrogen bonds. In crystalline phases, these interactions form extended β-sheet-like networks, as observed in X-ray diffraction studies of related compounds.
The bifuran and fluorobenzyl substituents modulate hydrogen bonding by altering electron density:
- The bifuran’s electron-rich furan rings enhance carbonyl oxygen basicity.
- The fluorobenzyl group withdraws electron density from the adjacent amide, weakening N–H donor strength but improving solubility in polar aprotic solvents.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(25-15)13-7-8-24-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCQOXYSJKNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:
Formation of the bifuran intermediate: The bifuran moiety can be synthesized through the coupling of furan derivatives under specific conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.
Oxalamide formation: The final step involves the reaction of the bifuran and fluorobenzyl intermediates with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
The compound N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and coordination chemistry.
Chemical Properties and Structure
This compound is characterized by its oxalamide functional group, which is known for forming coordination complexes with metal ions. The presence of bifuran and fluorobenzyl moieties contributes to its biological activity and stability. The molecular weight of this compound is approximately 325.3 g/mol, and it has a specific CAS number (2034566-33-9) for identification in chemical databases.
Anticancer Potential
Oxalamide derivatives have also been investigated for their potential anticancer properties. The structural features of this compound suggest that it could interact with biological targets involved in cancer progression. Preliminary studies on similar compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . Further research is required to elucidate the specific mechanisms and efficacy of this compound in cancer therapy.
Coordination Chemistry
The ability of this compound to form coordination complexes with metal ions opens avenues for applications in materials science. Such complexes can be utilized in the development of novel materials with tailored properties for sensors, catalysts, or drug delivery systems. For example, oxalamides have been shown to stabilize metal ions in various oxidation states, which can enhance catalytic activity .
Polymer Science
Incorporating oxalamide units into polymer matrices can improve mechanical properties and thermal stability. Research into similar compounds indicates that they can serve as effective building blocks for creating high-performance polymers used in coatings, adhesives, and other industrial applications .
Case Study 1: Anticonvulsant Screening
A study involving a series of oxalamide derivatives demonstrated significant anticonvulsant activity when tested against pentylenetetrazole-induced seizures in mice. The results indicated that modifications to the oxalamide structure could enhance efficacy while maintaining a favorable safety profile . Although this compound was not directly tested, its structural analogs exhibited promising results.
Case Study 2: Coordination Complex Formation
Research on similar oxalamides has revealed their capacity to form stable complexes with copper(II) ions. These complexes exhibited unique optical properties and were evaluated for potential applications in photonic devices . Such findings suggest that this compound could also serve as a ligand for developing advanced coordination polymers.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran and fluorobenzyl groups can interact with enzymes and receptors, modulating their activity. The oxalamide linkage provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Compounds
Structural and Functional Comparison
The table below summarizes key structural features, applications, and research findings for analogous oxalamides:
Key Research Findings and Trends
Antiviral Activity
- BNM-III-170 and Compound 15 demonstrate the role of oxalamides in targeting viral entry mechanisms, particularly in HIV . Substituents like chlorophenyl (Compound 15) and indenyl-guanidinomethyl (BNM-III-170) contribute to binding affinity with viral glycoproteins.
- Target Compound: The bifuran group may mimic aromatic interactions seen in BNM-III-170, while the 4-fluorobenzyl group could enhance pharmacokinetic properties compared to non-fluorinated analogs.
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bifuran moiety and a fluorobenzyl group, which contribute to its distinctive chemical properties. The presence of these functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15FN2O3 |
| Molecular Weight | 302.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to engage in π-π stacking interactions due to the bifuran moiety. The fluorobenzyl group enhances hydrophobic interactions and hydrogen bonding with target biomolecules. These interactions can lead to modulation of enzyme activities and receptor binding.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism involves inducing apoptosis through caspase activation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, possibly through the inhibition of neuroinflammatory pathways.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human pancreatic cancer cells (Patu8988). The results demonstrated a significant reduction in cell viability (IC50 = 15 µM), with an increase in apoptosis markers such as caspase 3 activation.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further studies are needed to elucidate the specific mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N1-(Benzyl)urea | Anticancer | 20 |
| N1-(Furan-2-ylmethyl)-N2-(4-fluorobenzyl)amide | Antimicrobial | 25 |
| N1-(Thiazole)-N2-(4-fluorobenzyl)amide | Neuroprotective | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
